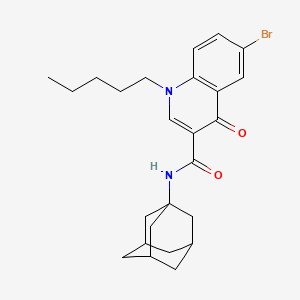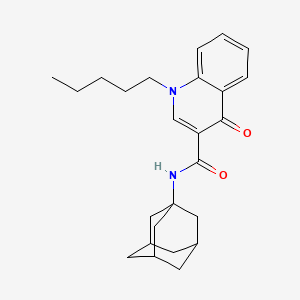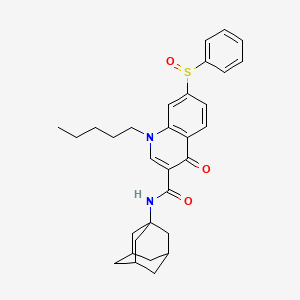
N-(Adamant-1-yl)-6-bromo-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Adamant-1-yl)-6-bromo-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide is a complex organic compound that features a unique combination of adamantane, bromine, and quinoline moieties. The adamantane structure is known for its rigidity and lipophilicity, which often enhances the pharmacological properties of compounds it is part of . This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural properties.
Preparation Methods
The synthesis of N-(Adamant-1-yl)-6-bromo-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The adamantane moiety is introduced through a nucleophilic substitution reaction, often using adamantyl bromide as a reagent . The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the intermediate with an appropriate amine under mild conditions .
Chemical Reactions Analysis
N-(Adamant-1-yl)-6-bromo-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(Adamant-1-yl)-6-bromo-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(Adamant-1-yl)-6-bromo-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the quinoline core interacts with target proteins or enzymes. This interaction can inhibit or modulate the activity of these targets, leading to the compound’s observed biological effects . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
N-(Adamant-1-yl)-6-bromo-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide can be compared with other adamantane-containing compounds, such as:
1-(Adamant-1-yl)imidazolidine-2,4,5-trione: Known for its inhibitory activity against soluble human epoxide hydrolase.
Amantadine: An antiviral drug that also contains the adamantane moiety and is used to treat influenza A.
The uniqueness of this compound lies in its combination of the adamantane and quinoline moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H31BrN2O2 |
|---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
N-(1-adamantyl)-6-bromo-4-oxo-1-pentylquinoline-3-carboxamide |
InChI |
InChI=1S/C25H31BrN2O2/c1-2-3-4-7-28-15-21(23(29)20-11-19(26)5-6-22(20)28)24(30)27-25-12-16-8-17(13-25)10-18(9-16)14-25/h5-6,11,15-18H,2-4,7-10,12-14H2,1H3,(H,27,30) |
InChI Key |
LXZCMVGUABCQHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C(=O)C2=C1C=CC(=C2)Br)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}chromane-5-carboxamide](/img/structure/B10792664.png)
![1-(2-bromo-2-phenylethyl)-6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B10792688.png)
![1-(2-chloro-2-(4-chlorophenyl)ethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792690.png)
![1-(2-chloro-2-(4-chlorophenyl)ethyl)-N,N-diethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792691.png)
![1-(2-chloro-2-(4-fluorophenyl)ethyl)-N-(4-fluorobenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792699.png)
![1-(2-chloro-2-phenylethyl)-N-(2-fluorophenethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792702.png)
![1-(2-chloro-2-(4-fluorophenyl)ethyl)-N-(3-fluorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792703.png)
![1-(2-chloro-2-(4-fluorophenyl)ethyl)-6-(methylthio)-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792709.png)
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl 2-methoxy-5-methylphenylcarbamate](/img/structure/B10792716.png)
![1-(2-chloro-2-phenyl-ethyl)-6-methylsulfanyl-N-propyl-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792719.png)


![1-(2-chloro-2-phenylethyl)-6-(methylthio)-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792732.png)
![4-(1-(2-chloro-2-(4-fluorophenyl)ethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B10792740.png)
